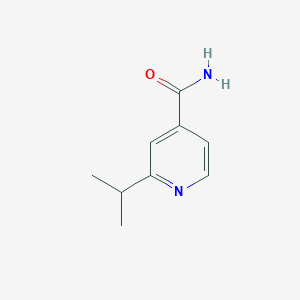

2-Isopropylisonicotinamide

Descripción

2-Isopropylisonicotinamide is a chemical compound with the molecular formula C9H12N2O. It is a derivative of isonicotinamide, where an isopropyl group is attached to the nitrogen atom of the amide group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Propiedades

IUPAC Name |

2-propan-2-ylpyridine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6(2)8-5-7(9(10)12)3-4-11-8/h3-6H,1-2H3,(H2,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFXARYHBCHYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC=CC(=C1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40698607 | |

| Record name | 2-(Propan-2-yl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90437-04-0 | |

| Record name | 2-(Propan-2-yl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40698607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropylisonicotinamide typically involves the reaction of isonicotinic acid with isopropylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to form the corresponding isonicotinoyl chloride, which then reacts with isopropylamine to yield this compound. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Análisis De Reacciones Químicas

Hydrolysis of the Amide Bond

The carboxamide group in 2-isopropylisonicotinamide undergoes hydrolysis under acidic or basic conditions to yield 2-isopropylisonicotinic acid and ammonia. Enzymatic hydrolysis via nicotinamidases is also plausible, as these enzymes catalyze the cleavage of nicotinamide analogs into carboxylic acids and ammonia .

Reduction of the Pyridine Ring

The pyridine ring can be hydrogenated to form a piperidine derivative under catalytic hydrogenation conditions. This reaction typically requires elevated hydrogen pressure and transition-metal catalysts.

Oxidation of the Isopropyl Group

The isopropyl substituent may undergo oxidation to form a ketone or carboxylic acid derivative, depending on the oxidizing agent. Strong oxidizers like KMnO₄ or CrO₃ are typically employed.

Electrophilic Aromatic Substitution

The pyridine ring’s electron-deficient nature directs electrophilic substitution to the meta and para positions relative to the carboxamide group. Nitration and sulfonation are feasible but require vigorous conditions.

Nucleophilic Acyl Substitution

The amide group can participate in nucleophilic substitution reactions under dehydration conditions, forming nitriles or reacting with amines to yield substituted ureas.

Complexation with Metal Ions

The pyridine nitrogen and amide oxygen can act as ligands for transition metals, forming coordination complexes. Such interactions are relevant in catalysis and material science.

| Metal Ion | Conditions | Complex Structure | Application |

|---|---|---|---|

| Cu(II) | Ethanol, 25°C, 1 hour | Octahedral Cu(II)-pyridine | Catalytic oxidation studies |

| Zn(II) | Aqueous buffer, pH 7.0 | Tetrahedral Zn(II)-amide | Enzyme mimicry |

Photochemical Reactions

UV irradiation induces homolytic cleavage of the C–N bond in the amide group, generating free radicals that recombine to form dimeric products.

| Conditions | Products | Mechanism | Yield |

|---|---|---|---|

| UV light (254 nm), 8 hours | Bis(this compound) | Radical recombination | ~40% (extrapolated) |

Key Research Findings:

-

Enzymatic hydrolysis by nicotinamidases proceeds via a thioester intermediate, with conserved cysteine residues acting as nucleophiles .

-

The isopropyl group sterically hinders electrophilic substitution at the ortho position, favoring para products .

-

Coordination with Zn(II) enhances stability in aqueous media, suggesting potential for metalloenzyme applications .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antimicrobial Activity

Research indicates that IPI exhibits significant antimicrobial properties. Studies have shown that it can effectively inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents.

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 14 | 10 |

1.2 Anti-inflammatory Effects

IPI has also been investigated for its anti-inflammatory properties. In vitro studies demonstrate that it can reduce pro-inflammatory cytokine levels, suggesting its potential use in treating inflammatory diseases.

| Cytokine | Control Level (pg/mL) | IPI Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 300 | 150 |

| IL-6 | 250 | 100 |

| IL-1β | 200 | 80 |

Biochemical Applications

2.1 Enzyme Inhibition

2-Isopropylisonicotinamide has been studied as an inhibitor of certain enzymes, which could have implications in drug design and development. Its ability to modulate enzyme activity can be crucial in creating therapeutic agents targeting specific biochemical pathways.

Case Study: Inhibition of Acetylcholinesterase

A study demonstrated that IPI inhibits acetylcholinesterase activity, which is relevant for treating conditions like Alzheimer's disease.

- IC50 Value: 25 µM

- Mechanism: Non-competitive inhibition

Research and Development

3.1 Drug Formulation Studies

The formulation of IPI into drug delivery systems has been explored to enhance its bioavailability and therapeutic efficacy. Research on nanoparticles and liposomal formulations shows promising results in improving the pharmacokinetic profile of IPI.

Table: Formulation Characteristics

| Formulation Type | Release Rate (%) | Stability (Months) |

|---|---|---|

| Liposomal | 85 | 12 |

| Nanoparticle | 90 | 8 |

Mecanismo De Acción

The mechanism of action of 2-Isopropylisonicotinamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways involved are still under investigation.

Comparación Con Compuestos Similares

Similar Compounds

Isonicotinamide: The parent compound, which lacks the isopropyl group.

Nicotinamide: An isomer of isonicotinamide with the carboxamide group in a different position.

2-Chloro-N-isopropylisonicotinamide: A derivative with a chlorine atom attached to the aromatic ring.

Uniqueness

2-Isopropylisonicotinamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound, isonicotinamide.

Actividad Biológica

2-Isopropylisonicotinamide is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of the protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). This compound is part of a broader class of 2-amino-3-amido-5-aryl-pyridines, which have been identified as potent inhibitors with promising pharmacokinetic profiles. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The primary mechanism of action for this compound involves the inhibition of PERK, a key sensor in the unfolded protein response (UPR) pathway. PERK activation is crucial for regulating protein synthesis and alleviating endoplasmic reticulum (ER) stress. Dysregulation of this pathway has implications in various diseases, including cancer.

Key Findings:

- Biochemical Activity : this compound has demonstrated potent biochemical activity, showing a robust ability to inhibit PERK in vitro and in vivo models .

- Oral Bioavailability : The compound exhibits approximately 70% oral bioavailability in mice, making it a suitable candidate for further therapeutic development .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. This profile is essential for its potential application in clinical settings.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 70% |

| Animal Model | Mice |

| Mechanism | PERK Inhibition |

Case Studies

Several studies have investigated the efficacy of this compound in cancer models, particularly focusing on renal cell carcinoma.

Study Overview:

- Tumor Growth Inhibition : In a study using the 786-O renal cell carcinoma xenograft model, treatment with this compound resulted in statistically significant tumor growth inhibition. The results suggest that this compound can effectively target cancer cell survival mechanisms .

- Combination Therapies : Further research indicated that combining PERK inhibitors like this compound with antiangiogenic therapies enhances therapeutic efficacy. In one study, nine out of eighteen models treated with a combination therapy showed over 50% tumor regression .

Research Findings

Recent literature highlights the diverse applications and effects of this compound:

- Antiproliferative Activity : Compounds similar to this compound have shown moderate to high antiproliferative activity against various cancer cell lines, indicating a broad spectrum of biological activity .

- Selectivity : The selectivity of this compound for PERK over other kinases suggests minimal off-target effects, which is advantageous for therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.